molecular formula C10H11BrClNO2 B13657600 tert-Butyl 6-bromo-3-chloropicolinate

tert-Butyl 6-bromo-3-chloropicolinate

Cat. No.: B13657600
M. Wt: 292.55 g/mol
InChI Key: RUWSZXQOPPXVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-bromo-3-chloropicolinate is a halogenated pyridine derivative bearing a bromine atom at the 6-position, a chlorine atom at the 3-position, and a tert-butyl ester group at the 2-carboxylate position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to its halogen substituents .

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

tert-butyl 6-bromo-3-chloropyridine-2-carboxylate

InChI

InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)8-6(12)4-5-7(11)13-8/h4-5H,1-3H3

InChI Key

RUWSZXQOPPXVIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=N1)Br)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-bromo-3-chloropicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

Chemistry: tert-Butyl 6-bromo-3-chloropicolinate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, derivatives of picolinic acid, including this compound, are studied for their potential therapeutic properties. They may act as ligands for metal ions, influencing biological processes .

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals, particularly in the field of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-3-chloropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms, along with the tert-butyl ester group, can influence its binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-butyl 6-bromo-3-chloropicolinate with structurally similar esters and acids, emphasizing substituent positions, ester groups, and molecular weights:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Ester Group Key Properties
tert-Butyl 6-bromo-3-chloropicolinate Not Provided C₁₁H₁₁BrClNO₂ ~308.6 6-Br, 3-Cl tert-Butyl High lipophilicity; stable under storage
tert-Butyl 3-bromo-6-chloropicolinate 929000-66-8 C₁₁H₁₁BrClNO₂ ~308.6 3-Br, 6-Cl tert-Butyl Similar stability; positional isomer
Methyl 3-bromo-6-chloropicolinate 1235036-15-3 C₈H₅BrClNO₂ ~258.5 3-Br, 6-Cl Methyl Lower thermal stability
3-Bromo-6-chloropyridine-2-carboxylic acid 1214337-57-1 C₆H₃BrClNO₂ ~236.5 3-Br, 6-Cl Carboxylic acid Higher reactivity in nucleophilic substitution

Key Observations :

  • Positional Isomerism : The bromine and chlorine substituent positions (3 vs. 6) significantly influence electronic effects on the pyridine ring. For instance, the 6-bromo-3-chloro configuration may enhance electrophilic aromatic substitution reactivity compared to its 3-bromo-6-chloro isomer .
  • Ester Group Impact : tert-Butyl esters exhibit superior stability and lower solubility in polar solvents compared to methyl or ethyl analogs, as inferred from the stability data of tert-butyl esters in .
  • Molecular Weight : Bulkier ester groups (e.g., tert-butyl) increase molecular weight, affecting diffusion rates in biological systems and synthetic reaction kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.